molecular formula C10H7Cl2N3O2 B2405826 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole CAS No. 1003011-48-0

1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole

Cat. No.: B2405826
CAS No.: 1003011-48-0
M. Wt: 272.09
InChI Key: IYWRZKLNKGRWRB-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the 3,4-dichlorobenzyl and nitro groups in the structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific fields.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Safety and Hazards

The safety data sheet for a similar compound, 1-(3,4-Dichlorobenzyl)piperazine, indicates that it causes skin irritation, serious eye damage, and may cause respiratory irritation. It is advised to avoid breathing its dust, mist, or vapors, and to use personal protective equipment when handling it .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3,4-dichlorobenzyl chloride, have been used in the synthesis of key intermediates for various drugs

Mode of Action

Compounds with similar structures, such as pyridazinone herbicides, have been found to interfere with chloroplast development . This suggests that 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to affect carotenoid biosynthesis . This could potentially lead to downstream effects such as changes in pigment production and photoprotection mechanisms in cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-nitropyrazole. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).

    Electrophilic Aromatic Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Reduction: 1-(3,4-Dichlorobenzyl)-3-amino-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Electrophilic Aromatic Substitution: Nitrated or halogenated derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorobenzyl)piperazine: Shares the 3,4-dichlorobenzyl group but has a piperazine ring instead of a pyrazole ring.

    3,4-Dichlorobenzyl chloride: A precursor in the synthesis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole.

    3,4-Dichlorobenzoic acid: Contains the 3,4-dichlorobenzyl moiety but lacks the pyrazole and nitro groups.

Uniqueness

This compound is unique due to the combination of the 3,4-dichlorobenzyl and nitro groups attached to the pyrazole ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-8-2-1-7(5-9(8)12)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWRZKLNKGRWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=CC(=N2)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-nitro-1H-pyrazole (prepared in example 3, 200 mg, 1.77 mmol) in anhydrous N,N-dimethylformamide (2 mL), a 60% dispersion of sodium hydride in mineral oil (92 mg, 2.30 mmol) was added while stirring under nitrogen. After the effervescence ceased and the mixture was stirred for additional 20 min, 3,4-dichlorobenzylbromide (550 mg, 2.30 mmol) was added. The mixture was continued to stir under nitrogen for an additional 2 h. The solvent was removed in vacuo and purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 40 g; 2% methanol/methylene chloride to 5% methanol/methylene chloride) afforded 1-(3,4-dichloro-benzyl)-3-nitro-1H-pyrazole (369 mg, 77%) as a white solid: H1-NMR (400 MHz, CDCl3) δ: 5.32 (2H, s), 6.92 (1H, d, J=2.3 Hz), 7.12 (1H, m), 7.36 (1H, d, J=2.2 Hz), 7.44 (2H, m).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step Two

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